molecular formula C10H8OS B3056393 4-phenyl-5H-thiophen-2-one CAS No. 71023-09-1

4-phenyl-5H-thiophen-2-one

Cat. No.: B3056393
CAS No.: 71023-09-1
M. Wt: 176.24 g/mol
InChI Key: MDJPAKZIEDXUFY-UHFFFAOYSA-N
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Description

4-Phenyl-5H-thiophen-2-one is a heterocyclic compound featuring a thiophenone core (a five-membered aromatic ring containing a sulfur atom and a ketone group at position 2) substituted with a phenyl group at position 4. The "5H" designation indicates the tautomeric hydrogen arrangement on the ring. Thiophenone derivatives are often synthesized via cyclization reactions or functionalization of pre-existing heterocycles, as seen in related compounds .

Properties

CAS No.

71023-09-1

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

3-phenyl-2H-thiophen-5-one

InChI

InChI=1S/C10H8OS/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

MDJPAKZIEDXUFY-UHFFFAOYSA-N

SMILES

C1C(=CC(=O)S1)C2=CC=CC=C2

Canonical SMILES

C1C(=CC(=O)S1)C2=CC=CC=C2

Other CAS No.

71023-09-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5H-thiophen-2-one typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs multicomponent reactions that allow for the efficient formation of the thiophene ring. These methods are advantageous due to their high yields and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-5H-thiophen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .

Scientific Research Applications

4-phenyl-5H-thiophen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-5H-thiophen-2-one involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activity and interact with cellular receptors. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 4-phenyl-5H-thiophen-2-one, enabling comparative analysis:

4-Amino-5H-thiophen-2-one
  • Core Structure: Thiophenone with an amino group at position 4 instead of phenyl.
  • Relevance : Often serves as a precursor for functionalized thiophene derivatives in drug discovery .
2-Phenyl-4-(thiophen-2-ylmethylene)-4H-oxazol-5-one
  • Core Structure : Oxazolone fused with thiophenylmethylene and phenyl groups.
  • Key Differences : The oxazolone ring introduces an additional heteroatom (oxygen), increasing polarity. The conjugated system may enhance UV absorption, relevant in materials science .
(5R)-4-Hydroxy-3,5-dimethyl-5-[(1E,3E)-2-methylpenta-1,3-dienyl]thiophen-2(5H)-one
  • Core Structure: Thiophenone with hydroxy, methyl, and dienyl substituents.
  • Key Differences : The hydroxy group improves hydrophilicity, while the dienyl chain may confer unique stereoelectronic properties. This compound’s stereochemistry (5R configuration) could influence biological activity .
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone
  • Core Structure : Pyrazole-thiophene hybrid with chlorophenyl and hydroxy substituents.

Physicochemical Properties

While exact data for this compound (e.g., melting point, solubility) are absent in the provided evidence, trends can be inferred from analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Properties
This compound C₁₀H₈OS 168.23 Phenyl (C₆H₅) Low polarity, aromatic stability
4-Amino-5H-thiophen-2-one C₄H₅NOS 115.15 Amino (NH₂) Higher solubility in polar solvents
2-Phenyl-4-(thiophen-2-ylmethylene)-4H-oxazol-5-one C₁₄H₉NO₂S 255.30 Thiophenylmethylene, phenyl Conjugated system (UV-active)
(5R)-4-Hydroxy-...thiophen-2(5H)-one C₁₂H₁₆O₂S 224.32 Hydroxy, dienyl Stereospecific interactions

Pharmacological and Industrial Relevance

  • The phenyl group in this compound may similarly modulate enzyme binding .
  • Antimicrobial Potential: Hydroxy-substituted thiophenones (e.g., ) show promise in antimicrobial applications due to their ability to disrupt microbial membranes .

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